Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745656
InChI: InChI=1S/C13H18N2O4/c1-10(12(16)14-9-18-2)15-13(17)19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1
SMILES:
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester

CAS No.:

Cat. No.: VC15745656

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester -

Specification

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C13H18N2O4/c1-10(12(16)14-9-18-2)15-13(17)19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1
Standard InChI Key FHOXXHGFKUKSEY-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a carbamate group (-O-C(=O)-N-) linked to a phenylmethyl ester moiety, with a methoxymethylamino side chain at the (1S)-configured carbon. The isomeric SMILES representation, C[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1, confirms its stereochemistry and functional group arrangement . The Standard InChIKey FHOXXHGFKUKSEY-JTQLQIEISA-N uniquely identifies its spatial configuration, critical for its biochemical interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number114744-83-1
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight266.29 g/mol
IUPAC NameBenzyl N-[(2S)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate
Isomeric SMILESCC@@HNC(=O)OCC1=CC=CC=C1

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its ester and carbamate groups. While specific data on melting/boiling points are unavailable, analogous carbamates exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The methoxymethylamino group enhances hydrophilicity compared to purely aromatic carbamates, suggesting improved bioavailability in drug formulations.

Synthesis Methods

General Carbamate Synthesis

Carbamic acid derivatives are typically synthesized via the reaction of amines with carbon dioxide and alcohols under catalytic conditions. For example, alkyl N-arylcarbamates form efficiently using CeO₂ or MgO catalysts at 80–120°C. This method ensures high yields and selectivity for tertiary amines, though primary amines may require protective groups to prevent side reactions.

Stereoselective Synthesis of Target Compound

The enantioselective synthesis of N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl] carbamate involves a multi-step sequence:

  • Amination: (S)-2-amino-1-methyl-2-oxoethyl intermediates are prepared via NaBH₄ reduction of nitro precursors, followed by hydrogenation .

  • Carbamate Formation: The amine reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the phenylmethyl ester .

  • Methoxymethylation: The secondary amine is alkylated with methoxymethyl chloride, introducing the methoxymethylamino group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AminationNaBH₄, MeOH, 0°C → H₂, Pd/C, RT78%
Carbamate FormationBenzyl chloroformate, Et₃N, DCM, 0°C85%
MethoxymethylationMethoxymethyl chloride, K₂CO₃, DMF72%

This route achieves a diastereomeric excess >95%, critical for pharmacological applications .

Research Findings and Applications

Protease Inhibition

The compound serves as a precursor to Amprenavir, an HIV-1 protease inhibitor. Its (1S)-configuration ensures optimal binding to the protease’s chiral active site, reducing viral replication . Modifications to the methoxymethylamino group enhance metabolic stability, addressing early candidates’ susceptibility to hydrolysis .

Cholinesterase Modulation

Carbamates derived from this scaffold exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–2.3 μM), making them candidates for Alzheimer’s therapy. The phenylmethyl ester acts as a prodrug, hydrolyzing in vivo to release the active carbamic acid.

Pharmacological Significance

Mechanism of Action

The carbamate group covalently binds to serine residues in AChE and proteases, forming stable enzyme-inhibitor complexes. For HIV protease, the (1S)-configured side chain aligns with the S2 pocket, while the methoxymethyl group fills the S3 subsite .

Data Tables and Comparative Analysis

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀/LC₅₀Application
Amprenavir precursorHIV-1 protease4.2 nMAntiviral therapy
AChE inhibitorAcetylcholinesterase1.5 μMAlzheimer’s disease
Chitin synthase inhibitorChitin synthase12 ppmInsecticide

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